molecular formula C11H14N4 B8776166 2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanamine CAS No. 933682-47-4

2-(1-benzyl-1H-1,2,3-triazol-4-yl)ethanamine

Cat. No. B8776166
Key on ui cas rn: 933682-47-4
M. Wt: 202.26 g/mol
InChI Key: CMTOAJDXSKQESE-UHFFFAOYSA-N
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Patent
US09409895B2

Procedure details

A reaction mixture comprising tert-butyl but-3-yn-1-ylcarbamate (306 mg, 1.808 mmol), (azidomethyl)benzene (241 mg, 1.808 mmol), copper (II) acetate (32.8 mg, 0.181 mmol) and Sodium L-ascorbate (71.6 mg, 0.362 mmol) in tert-butanol (25 ml)/water (25 ml) was stirred for 18 hours at room temperature. The reaction mixture was acidified to pH1 using 6M HCl and then saturated with solid NaCl. The reaction mixture was concentrated under reduced pressure. The remaining mixture was diluted with ethyl acetate. The organics were separated and dried over MgSO4, filtered, and the solvent concentrated under reduced pressure to afford an orange oil. The oil was loaded on to a 10 g SCX2 cartridge. The cartridge was washed with water and methanol. Product was then eluted with 2M ammonia in methanol. The solution was then concentrated under pressure to afford the title compound.
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
241 mg
Type
reactant
Reaction Step One
Quantity
71.6 mg
Type
reactant
Reaction Step One
Quantity
25 mL
Type
solvent
Reaction Step One
Quantity
32.8 mg
Type
catalyst
Reaction Step One
Name
Quantity
25 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH2:1]([NH:5]C(=O)OC(C)(C)C)[CH2:2][C:3]#[CH:4].[N:13]([CH2:16][C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1)=[N+:14]=[N-:15].O=C1O[C@H]([C@H](CO)O)C([O-])=C1O.[Na+].Cl.[Na+].[Cl-]>C(O)(C)(C)C.C([O-])(=O)C.[Cu+2].C([O-])(=O)C.O>[CH2:16]([N:13]1[CH:4]=[C:3]([CH2:2][CH2:1][NH2:5])[N:15]=[N:14]1)[C:17]1[CH:22]=[CH:21][CH:20]=[CH:19][CH:18]=1 |f:2.3,5.6,8.9.10|

Inputs

Step One
Name
Quantity
306 mg
Type
reactant
Smiles
C(CC#C)NC(OC(C)(C)C)=O
Name
Quantity
241 mg
Type
reactant
Smiles
N(=[N+]=[N-])CC1=CC=CC=C1
Name
Quantity
71.6 mg
Type
reactant
Smiles
O=C1C(O)=C([O-])[C@H](O1)[C@@H](O)CO.[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
C(C)(C)(C)O
Name
Quantity
32.8 mg
Type
catalyst
Smiles
C(C)(=O)[O-].[Cu+2].C(C)(=O)[O-]
Name
Quantity
25 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na+].[Cl-]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
The reaction mixture was concentrated under reduced pressure
ADDITION
Type
ADDITION
Details
The remaining mixture was diluted with ethyl acetate
CUSTOM
Type
CUSTOM
Details
The organics were separated
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the solvent concentrated under reduced pressure
CUSTOM
Type
CUSTOM
Details
to afford an orange oil
WASH
Type
WASH
Details
The cartridge was washed with water and methanol
WASH
Type
WASH
Details
Product was then eluted with 2M ammonia in methanol
CONCENTRATION
Type
CONCENTRATION
Details
The solution was then concentrated under pressure

Outcomes

Product
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1N=NC(=C1)CCN

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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